(2-Cyclopentylethyl)boronic acid
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Overview
Description
(2-Cyclopentylethyl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopentylethyl)boronic acid typically involves the hydroboration of alkenes followed by oxidation. One common method is the reaction of cyclopentylethylene with borane (BH3) to form the corresponding borane intermediate, which is then oxidized to yield the boronic acid .
Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters as intermediates. These esters are synthesized by the dehydration of boric acid with alcohols. The borate esters are then hydrolyzed to produce the desired boronic acid .
Chemical Reactions Analysis
Types of Reactions: (2-Cyclopentylethyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: It can be reduced to form the corresponding borane.
Substitution: It can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts and bases such as potassium carbonate (K2CO3) in the Suzuki-Miyaura coupling.
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
Scientific Research Applications
(2-Cyclopentylethyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Cyclopentylethyl)boronic acid in reactions like the Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The boronic acid transfers its organic group to the palladium catalyst, which then couples with an organic halide to form a new carbon-carbon bond . This process is facilitated by the presence of a base, which helps to activate the boronic acid for transmetalation .
Comparison with Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Comparison: (2-Cyclopentylethyl)boronic acid is unique due to its cyclopentyl group, which imparts different steric and electronic properties compared to other boronic acids. This can influence its reactivity and selectivity in chemical reactions. For example, the cyclopentyl group may provide steric hindrance that affects the outcome of cross-coupling reactions .
Properties
Molecular Formula |
C7H15BO2 |
---|---|
Molecular Weight |
142.01 g/mol |
IUPAC Name |
2-cyclopentylethylboronic acid |
InChI |
InChI=1S/C7H15BO2/c9-8(10)6-5-7-3-1-2-4-7/h7,9-10H,1-6H2 |
InChI Key |
VWVDHFVNGRUKNS-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC1CCCC1)(O)O |
Origin of Product |
United States |
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